molecular formula C17H25N3O2 B6964223 4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide

4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide

Cat. No.: B6964223
M. Wt: 303.4 g/mol
InChI Key: MMLSBILWEUEGRX-UHFFFAOYSA-N
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Description

4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide is a chemical compound that features a piperazine ring substituted with an oxan-3-ylmethyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide typically involves the reaction of piperazine derivatives with benzoyl chloride derivatives under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, involving steps such as purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Methylpiperazin-1-yl)methyl]benzamide: Similar structure but with a methyl group instead of an oxan-3-ylmethyl group.

    4-[4-(Biphenyl-2-ylmethyl)piperazin-1-yl]benzamide: Features a biphenyl group instead of an oxan-3-ylmethyl group.

Uniqueness

4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide is unique due to the presence of the oxan-3-ylmethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

4-[4-(oxan-3-ylmethyl)piperazin-1-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-17(21)15-3-5-16(6-4-15)20-9-7-19(8-10-20)12-14-2-1-11-22-13-14/h3-6,14H,1-2,7-13H2,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSBILWEUEGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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